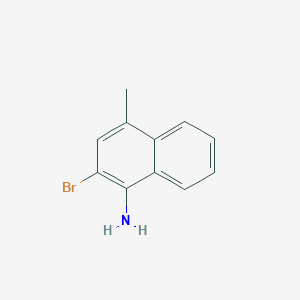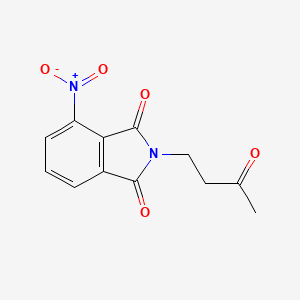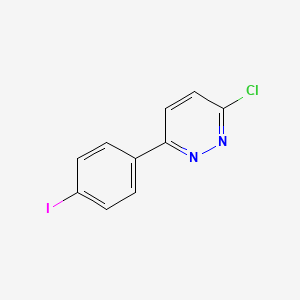
3-Chloro-6-(4-iodophenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(4-iodophenyl)pyridazine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyridazine ring.
Preparation Methods
The synthesis of 3-Chloro-6-(4-iodophenyl)pyridazine can be achieved through various methods. One common approach involves the reaction of 3-chloropyridazine with 4-iodoaniline under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-6-(4-iodophenyl)pyridazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with an amine group.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyridazine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-6-(4-iodophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Biological Studies: It is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, which are then utilized in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-iodophenyl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, certain pyridazine derivatives have been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the modulation of various cellular processes, including cell proliferation and apoptosis . The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
3-Chloro-6-(4-iodophenyl)pyridazine can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine: This compound has two chlorine atoms attached to the pyridazine ring and is known for its herbicidal properties.
3,6-Dibromopyridazine: Similar to the dichloro derivative, this compound contains bromine atoms and is used in various chemical syntheses.
The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H6ClIN2 |
|---|---|
Molecular Weight |
316.52 g/mol |
IUPAC Name |
3-chloro-6-(4-iodophenyl)pyridazine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H |
InChI Key |
XKBGIHNQXQWNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



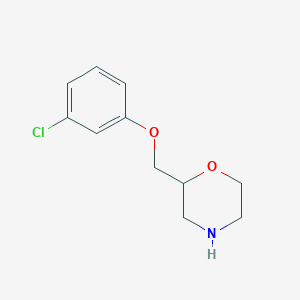

![(2S,4R)-2-[[[(2S)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13864493.png)

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)

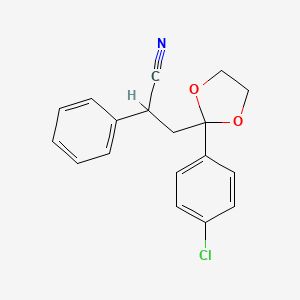
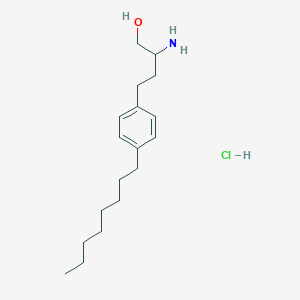
![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
